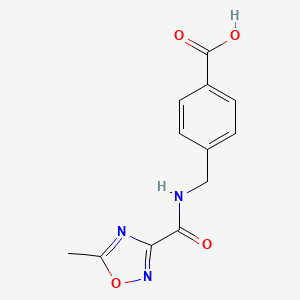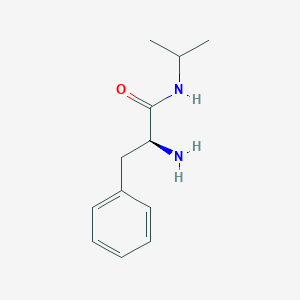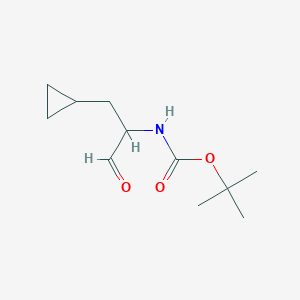
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring through a carboxamido methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-aminomethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as carbonyldiimidazole (CDI) and dehydrating agents like triphenylphosphine . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in a stable form .
化学反应分析
Types of Reactions
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring .
科学研究应用
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
相似化合物的比较
Similar Compounds
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
4-((5-Methyl-1,2,4-oxadiazole-3-carboxamido)methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
4-[[(5-methyl-1,2,4-oxadiazole-3-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-7-14-10(15-19-7)11(16)13-6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,13,16)(H,17,18) |
InChI 键 |
FWOSUISPBXUUAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NO1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B11721510.png)
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11721518.png)
![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)



![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)

